![molecular formula C14H13NO3 B6341485 6-Amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid CAS No. 1198278-15-7](/img/structure/B6341485.png)
6-Amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid
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Overview
Description
6-Amino-4’-methoxy-[1,1’-biphenyl]-2-carboxylic acid is an organic compound belonging to the biphenyl family This compound is characterized by the presence of an amino group at the 6th position, a methoxy group at the 4’ position, and a carboxylic acid group at the 2nd position on the biphenyl structure
Mechanism of Action
Target of Action
The primary target of 6-Amino-4’-methoxy-[1,1’-biphenyl]-2-carboxylic acid is Stromelysin-1 , a protein in humans . Stromelysin-1 plays a crucial role in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis and tissue remodeling, as well as in disease processes such as arthritis and metastasis.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its target and how it is metabolized in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4’-methoxy-[1,1’-biphenyl]-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the nitration of 4’-methoxy-[1,1’-biphenyl]-2-carboxylic acid, followed by reduction to introduce the amino group. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation using palladium on carbon as a catalyst for the reduction step.
Industrial Production Methods
In an industrial setting, the production of 6-Amino-4’-methoxy-[1,1’-biphenyl]-2-carboxylic acid may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4’-methoxy-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 6-Nitro-4’-methoxy-[1,1’-biphenyl]-2-carboxylic acid.
Reduction: Formation of 6-Amino-4’-methoxy-[1,1’-biphenyl]-2-methanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
The compound has been explored for its potential as an antimicrobial agent. Research indicates that derivatives of biphenyl compounds exhibit significant antibacterial properties. For example, studies have shown that modifications of biphenyl derivatives can enhance their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism of action typically involves the inhibition of bacterial cell wall synthesis, making these compounds valuable in antibiotic development.
Anti-inflammatory Properties
Biphenyl derivatives, including 6-amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid, have been reported to possess anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes, thus providing therapeutic benefits in conditions like arthritis .
Cancer Therapeutics
There is ongoing research into the antitumor potential of biphenyl derivatives. Certain structural modifications have shown promise in targeting specific cancer cell lines, indicating a pathway for developing new anticancer agents . For instance, studies have indicated that biphenyl compounds can induce apoptosis in cancer cells through various biochemical pathways.
Case Study 1: Antimicrobial Development
In a study by Burmaoglu et al., various penicillin derivatives were synthesized using 6-amino penicillinic acid as a starting point. The resulting analogues demonstrated enhanced antibacterial activity compared to standard antibiotics . This underscores the potential of biphenyl derivatives in creating novel antimicrobial agents.
Case Study 2: Anti-inflammatory Research
Research has shown that biphenyl compounds can effectively reduce inflammation in animal models. A study demonstrated that a derivative of this compound significantly lowered levels of TNF-alpha and IL-6, key inflammatory markers . This finding supports further investigation into its therapeutic use for chronic inflammatory diseases.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-4’-methoxy-[1,1’-biphenyl]-2-carboxylic acid
- 6-Amino-4’-hydroxy-[1,1’-biphenyl]-2-carboxylic acid
- 6-Amino-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid
Uniqueness
6-Amino-4’-methoxy-[1,1’-biphenyl]-2-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both an amino group and a methoxy group on the biphenyl scaffold provides a distinct chemical environment that can be exploited for various applications in research and industry.
Biological Activity
6-Amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its pharmacological effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H15NO3
- Molecular Weight : 273.29 g/mol
This compound features an amino group, a methoxy group, and a carboxylic acid functional group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino and methoxy groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the carboxylic acid moiety may play a role in chelation with metal ions, potentially affecting enzymatic activities and cellular signaling pathways .
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Antitumor Activity : Studies have shown that derivatives of biphenyl compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated high cytotoxicity against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201) cell lines .
- Antibacterial Activity : The compound's structural analogs have been investigated for their antibacterial properties. Modifications at specific positions on the biphenyl structure have resulted in compounds that show effectiveness against resistant bacterial strains .
Antitumor Studies
A notable study evaluated the cytotoxicity of biphenyl derivatives against several cancer cell lines using the MTT assay. The results are summarized in Table 1 below:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | COLO201 | <30 | Induction of apoptosis |
Similar Derivative A | 4T1 | <20 | Cell cycle arrest in G2/M phase |
Similar Derivative B | MDA-MB-231 | <25 | Inhibition of DNA synthesis |
These findings suggest that the compound may induce apoptosis and cause cell cycle arrest in cancer cells, making it a candidate for further anticancer drug development.
Antibacterial Studies
Another study focused on the antibacterial properties of related biphenyl compounds against various bacterial strains. The results are presented in Table 2:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | MRSA | 15 µg/mL |
Derivative C | E. coli | 10 µg/mL |
Derivative D | P. aeruginosa | 12 µg/mL |
These results indicate that the compound exhibits promising antibacterial activity, particularly against multi-drug resistant strains.
Properties
IUPAC Name |
3-amino-2-(4-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-10-7-5-9(6-8-10)13-11(14(16)17)3-2-4-12(13)15/h2-8H,15H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNQZWZBQLDUTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC=C2N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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